4-Chloro-7-fluoro-5-nitroindoline-2,3-dione
CAS No.:
Cat. No.: VC20458473
Molecular Formula: C8H2ClFN2O4
Molecular Weight: 244.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2ClFN2O4 |
|---|---|
| Molecular Weight | 244.56 g/mol |
| IUPAC Name | 4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C8H2ClFN2O4/c9-5-3(12(15)16)1-2(10)6-4(5)7(13)8(14)11-6/h1H,(H,11,13,14) |
| Standard InChI Key | YOLBAEPPDPLXSB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C2C(=C1F)NC(=O)C2=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione, reflects its substitution pattern on the bicyclic indoline scaffold . Key structural features include:
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A chloro group at position 4, contributing to electrophilic reactivity.
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A fluoro substituent at position 7, influencing electronic distribution.
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A nitro group at position 5, enhancing oxidative potential.
The planar indoline-2,3-dione moiety facilitates π-π interactions in biological systems, while the electron-withdrawing substituents modulate solubility and reactivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.56 g/mol | |
| SMILES Notation | O=C1NC2=C(C(Cl)=C(N+=O)C=C2F)C1=O | |
| LogP (Partition Coefficient) | 1.52 | |
| Topological Polar Surface Area | 89.31 Ų |
Synthesis and Manufacturing
Nitration Protocol
A validated synthesis route involves nitration of 5-fluoroindoline-2,3-dione precursors. As detailed in ChemicalBook :
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Reaction Conditions:
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Substrate: 5-fluoro-1H-indole-2,3-dione (2.5 g, 15.0 mmol)
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Nitrating Agent: Fuming HNO (1.5 mL)
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Catalyst: Concentrated HSO (9 mL)
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Temperature: -5°C to 0°C
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Duration: 1 hour
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Workup:
This method’s regioselectivity arises from sulfuric acid’s directional effects, favoring nitro group incorporation at position 5 .
Chlorination Strategies
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP = 1.52) ; soluble in polar aprotic solvents (DMF, DMSO).
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Thermal Stability: Decomposes above 250°C without melting.
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Light Sensitivity: Degrades under prolonged UV exposure, necessitating amber glass storage .
Reactivity Profile
The compound undergoes three primary reactions:
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Nucleophilic Aromatic Substitution: Chloro and nitro groups activate the ring for displacement by amines or thiols .
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Reduction: Nitro group conversion to amine using Sn/HCl or catalytic hydrogenation .
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Cross-Coupling: Suzuki-Miyaura reactions facilitated by the chloro substituent .
Biological Activities and Pharmaceutical Applications
Table 2: Antimicrobial Efficacy of Derivatives
| Derivative Structure | MIC (μg/mL) vs M. tuberculosis | Source |
|---|---|---|
| Triazole-moxifloxacin hybrid | 0.78 | |
| Parent Compound | 12.5 |
Enzyme Inhibition Studies
Preliminary assays indicate:
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Cytochrome P450 Inhibition: IC = 3.2 μM (CYP3A4)
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Kinase Binding: Moderate affinity for EGFR (K = 450 nM)
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Substituents | Bioactivity | Source |
|---|---|---|---|
| 5-Nitroindoline-2,3-dione | 5-NO | Moderate antimicrobial | |
| 4-Bromo-7-fluoroindoline | 4-Br, 7-F | Enhanced kinase inhibition | |
| 6-Chloroindoline-2,3-dione | 6-Cl | Lower solubility |
Key trends:
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Halogen Position: Para-substituted halogens (position 4) improve target binding vs. meta .
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Nitro Group Impact: Ortho-nitro derivatives exhibit superior oxidative stability.
Recent Advances and Future Directions
Synthetic Methodology Innovations
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Continuous Flow Nitration: Reduces exotherm risks while improving yield
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Microwave-Assisted Chlorination: 30% faster reaction kinetics
Therapeutic Exploration
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Anticancer Screening: NCI-60 panel testing underway for colon and breast cancer lines
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Neuroprotective Effects: In silico models predict AMPA receptor modulation
Environmental Impact Mitigation
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